3-Amino-5,6-dichloropyrazine-2-carboxamide
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Overview
Description
3-Amino-5,6-dichloropyrazine-2-carboxamide is a chemical compound with the molecular formula C5H4Cl2N4O and a molecular weight of 207.02 g/mol . It is a pyrazine derivative characterized by the presence of amino and carboxamide functional groups, along with two chlorine atoms attached to the pyrazine ring. This compound is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxamide typically involves the chlorination of pyrazine derivatives. One common method starts with 3-aminopyrazine-2-carboxylic acid, which undergoes chlorination to form 3,6-dichloropyrazine-2-carbonitrile. This intermediate is then converted to this compound through a series of reactions involving nucleophilic substitution and amide formation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6-dichloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazine ring.
Amidation: Formation of amide bonds through reactions with amines
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrazine ring .
Scientific Research Applications
3-Amino-5,6-dichloropyrazine-2-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-5,6-dichloropyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
- Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
- Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate
- 3-Amino-5-chloropyrazine-2-carboxamide
Uniqueness
3-Amino-5,6-dichloropyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of amino and carboxamide groups, along with the dichloro substitution, makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-amino-5,6-dichloropyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N4O/c6-2-3(7)11-4(8)1(10-2)5(9)12/h(H2,8,11)(H2,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUJFGUNNMAZQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743175 |
Source
|
Record name | 3-Amino-5,6-dichloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14229-27-7 |
Source
|
Record name | 3-Amino-5,6-dichloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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